N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide
Overview
Description
N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide is an organic compound that features a bromophenyl group and a dimethylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide typically involves the following steps:
Sulfamoylation: The dimethylsulfamoyl group can be introduced via a reaction with dimethylsulfamoyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the benzamide core, which can be achieved by reacting the bromophenyl and dimethylsulfamoyl intermediates with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a phenol derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-(dimethylsulfamoyl)-4-hydroxybenzamide.
Reduction: Formation of N-(3-phenyl)-3-(dimethylsulfamoyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl and dimethylsulfamoyl groups can interact with the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-(dimethylsulfamoyl)benzamide
- N-(3-chlorophenyl)-3-(dimethylsulfamoyl)benzamide
- N-(3-bromophenyl)-3-(methylsulfamoyl)benzamide
Uniqueness
N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide is unique due to the specific positioning of the bromine atom and the dimethylsulfamoyl group, which can influence its reactivity and interaction with molecular targets. This unique structure can result in distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-bromophenyl)-3-(dimethylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-18(2)22(20,21)14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKXGVVESOVAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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